molecular formula C12H7BrClNO3 B3053916 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene CAS No. 56966-65-5

1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene

Cat. No.: B3053916
CAS No.: 56966-65-5
M. Wt: 328.54 g/mol
InChI Key: ZYXHTOJTZHBCRG-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene is an organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene can be synthesized through a multi-step process involving the following key steps:

    Nitration: The nitration of 4-chlorophenol to form 4-chloro-2-nitrophenol.

    Bromination: The bromination of phenol to form 4-bromophenol.

    Etherification: The coupling of 4-bromophenol with 4-chloro-2-nitrophenol under basic conditions to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and bromination reactions, followed by etherification using suitable catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The bromine and chlorine substituents can undergo oxidation reactions to form corresponding oxides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted amines or thiols.

    Reduction: Formation of 1-(4-Bromophenoxy)-4-chloro-2-aminobenzene.

    Oxidation: Formation of corresponding oxides or hydroxylated products.

Scientific Research Applications

1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can form halogen bonds with biological molecules, affecting their function and activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

    4-Bromophenol: Shares the bromine substituent but lacks the nitro and chloro groups.

    4-Chloro-2-nitrophenol: Contains the nitro and chloro groups but lacks the bromine substituent.

    1-(4-Bromophenoxy)benzene: Similar structure but lacks the nitro and chloro groups.

Properties

IUPAC Name

1-(4-bromophenoxy)-4-chloro-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClNO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(14)7-11(12)15(16)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXHTOJTZHBCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367020
Record name 1-(4-bromophenoxy)-4-chloro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56966-65-5
Record name 1-(4-bromophenoxy)-4-chloro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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